1-(4-METHYLPHENYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE
Overview
Description
1-(4-METHYLPHENYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core, a methylphenyl group, and a sulfanyl-ethanone moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-METHYLPHENYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the triazinoindole core, followed by the introduction of the methylphenyl group and the sulfanyl-ethanone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-(4-METHYLPHENYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the sulfanyl group may lead to the formation of sulfoxides or sulfones, while reduction of the ethanone moiety may yield alcohol derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In medicine, it is investigated for its potential therapeutic applications, such as drug development for various diseases. Additionally, the compound’s unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The triazinoindole core and the sulfanyl-ethanone moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific biological context and the compound’s concentration.
Comparison with Similar Compounds
1-(4-METHYLPHENYL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE can be compared with other similar compounds, such as other triazinoindoles and sulfanyl-ethanone derivatives. These compounds share structural similarities but may differ in their chemical properties, biological activities, and mechanisms of action. For example, other triazinoindoles may have different substituents on the indole ring, leading to variations in their biological activities and therapeutic potential. Similarly, sulfanyl-ethanone derivatives with different substituents on the ethanone moiety may exhibit distinct chemical reactivity and biological effects.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-3-12-25-17-7-5-4-6-16(17)19-20(25)22-21(24-23-19)27-13-18(26)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMUDKUYIMFLTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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